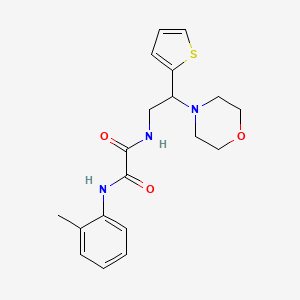

![molecular formula C14H12N4O B2484740 3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide CAS No. 1217885-87-4](/img/structure/B2484740.png)

3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole is a type of organic compound that is a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that is important in a variety of fields, including medicinal chemistry . Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antitumor properties .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. For example, a series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and synthesized as antitumor agents . Another method involves the cyclocondensation between substituted aromatic aldehydes and o-phenylenediamine .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic methods, including 1H-NMR, 13C-NMR, and HREI-MS .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, they can be used as corrosion inhibitors, with their mitigation performance against corrosion being examined through methods like gravimetric weight loss, potentiodynamic polarization (PDP), and electrochemical impedance studies (EIS) .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various methods. For example, the corrosion mitigation properties of a benzimidazole derivative were examined through gravimetric weight loss, potentiodynamic polarization (PDP), and electrochemical impedance studies (EIS) .Applications De Recherche Scientifique

Synthesis and Chemical Properties

3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide and its derivatives are primarily utilized in the synthesis of complex molecular structures, demonstrating their versatility as building blocks in chemical reactions. For instance, it serves as a fundamental component in the synthesis of various derivatives through one-pot, three-component condensation reactions, offering a straightforward approach to obtaining corresponding products in good yields (You et al., 2013). Moreover, its derivatives have been synthesized to investigate their anticancer activities against various cancer cell lines, indicating the potential biomedical applications of these compounds (Li et al., 2014).

Chemical Synthesis Techniques

The chemical also plays a significant role in the development of novel synthesis methods. For example, a multistep approach has been described to construct novel derivatives from commercially available amino acids, amines, and carboxylic acids, showcasing the adaptability of this compound in facilitating the synthesis of complex molecules (Dadiboyena & Nefzi, 2011). Similarly, a one-pot synthesis method has been introduced for derivatives, involving a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation process, highlighting innovative approaches in chemical synthesis (Sun et al., 2014).

Applications in Biological Studies

3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide derivatives have also been explored for their biological activities. These compounds have been evaluated for their potential as inhibitors in biological systems, such as transcription factor NF-κB inhibition, providing insights into their possible therapeutic applications (Boggu et al., 2017). Anthelmintic activity has also been observed in some synthesized derivatives, suggesting their utility in parasitic worm infestations (Kumar & Sahoo, 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(1H-benzimidazol-2-yl)-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-13(18-19)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)17-14/h1-8,19H,(H2,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAYDSHHWYMOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484657.png)

![(2S)-2-[(2-methylbenzoyl)amino]propanoic acid](/img/structure/B2484659.png)

![N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B2484661.png)

![2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484665.png)

![N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2484666.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2484672.png)

![3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2484678.png)

![3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2484679.png)

![Tert-butyl 2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2484680.png)